molecular formula C38H55N5O3 B606647 CHIR-29498 CAS No. 236102-25-3

CHIR-29498

Cat. No.: B606647
CAS No.: 236102-25-3
M. Wt: 629.88
InChI Key: UCQJCJGDMWOONX-XEWALUAGSA-N
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Description

CHIR-29498 is a bioactive chemical compound cataloged under the Hodoodo product directory . This suggests this compound may belong to a family of synthetic peptoids or kinase-targeting molecules, though its exact biological targets or applications remain uncharacterized in the provided sources.

Properties

CAS No.

236102-25-3

Molecular Formula

C38H55N5O3

Molecular Weight

629.88

IUPAC Name

2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-N-(2-aminoethyl)-N-[2-[(2-amino-2-oxoethyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C38H55N5O3/c1-26(2)28-13-15-31-29(21-28)14-16-33-37(3,17-8-18-38(31,33)4)25-41-22-35(45)42(20-19-39)24-36(46)43(23-34(40)44)32-12-7-10-27-9-5-6-11-30(27)32/h5-6,9,11,13,15,21,26,32-33,41H,7-8,10,12,14,16-20,22-25,39H2,1-4H3,(H2,40,44)/t32?,33-,37-,38+/m0/s1

InChI Key

UCQJCJGDMWOONX-XEWALUAGSA-N

SMILES

CC(C)c1ccc2c(c1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CNCC(=O)N(CCN)CC(=O)N(CC(=O)N)C4CCCc5c4cccc5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHIR-29498;  CHIR 29498;  CHIR29498;  UNII-43I7U24XMF.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHIR-29498 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions: CHIR-29498 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups and enhanced properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, CHIR-29498 may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can lead to insights into its potential therapeutic applications.

Medicine: In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with specific molecular targets could provide therapeutic benefits for various diseases.

Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of CHIR-29498 involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

The following comparison is based on structural analogs and bioactivity trends observed in related CHIR-series compounds and other bioactive molecules referenced in the evidence.

Structural Analogues in the CHIR Series
Compound Structure Class Biological Target/Activity Key Properties
CHIR-29498 Undisclosed (bioactive chemical) Undefined Not reported
CHIR-2279 Peptoid trimer α1-adrenoceptor antagonist High binding affinity
CHIR-98023 Aminopyrimidine derivative GSK3 inhibitor (IC50: 10 nM for GSK3α/β) Selective, enhances β-catenin signaling
CHIR-4531 Peptoid trimer Undefined Structural similarity to CHIR-2279

Key Observations :

  • This compound lacks explicit structural or mechanistic data, distinguishing it from well-characterized siblings like CHIR-98023.
  • Peptoid-based CHIR compounds (e.g., CHIR-2279) demonstrate receptor-targeting specificity, suggesting this compound may share modular design principles for bioactivity .
Comparison with Non-CHIR Bioactive Compounds

and highlight compounds with structural similarity scores (0.85–0.98) to nicotinic acid derivatives and sulfonamides, respectively.

Example 1 : 5-Chloro-2-methoxynicotinic acid (CAS 16498-81-0)

  • Similar Compounds: 6-Amino-2-methoxynicotinic acid (similarity: 0.95), 5-Fluoro-2-methoxynicotinic acid (similarity: 0.90) .
  • Relevance : Such comparisons rely on functional group alignment (e.g., halogen substitutions) to predict bioactivity or solubility.

Example 2 : Sulfonamide derivative (CAS 334981-10-1)

  • Similar Compounds : 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (similarity: 0.98) .
  • Relevance : High similarity scores indicate shared pharmacophores, which could guide toxicity or efficacy assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHIR-29498
Reactant of Route 2
CHIR-29498

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